molecular formula C34H44F4N6O12 B10752648 Z-LEHD-FMK TFA

Z-LEHD-FMK TFA

Cat. No.: B10752648
M. Wt: 804.7 g/mol
InChI Key: XCKBDLPYFKIMOO-NATPOTRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-LEHD-FMK is a cell-permeable, irreversible caspase-9 inhibitor designed to block the intrinsic (mitochondrial) apoptosis pathway. Caspase-9, an initiator caspase, is activated via the apoptosome complex and subsequently cleaves downstream effector caspases (e.g., caspase-3/7) . Z-LEHD-FMK contains the LEHD tetrapeptide sequence, which mimics the caspase-9 cleavage site, coupled to a fluoromethylketone (FMK) moiety that covalently binds to the caspase active site . It is widely used in apoptosis research, including studies on viral infections (e.g., PDCoV) , chemotherapy-induced apoptosis , and neurodegenerative diseases . For example, Z-LEHD-FMK reduced PDCoV infectivity in ST cells by 50–100 μM, outperforming caspase-8 inhibitors , and inhibited caspase-9 activity by >80% in luminescence assays (p < 0.001) .

Properties

Molecular Formula

C34H44F4N6O12

Molecular Weight

804.7 g/mol

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C32H43FN6O10.C2HF3O2/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4;3-2(4,5)1(6)7/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46);(H,6,7)/t22-,23-,24-,25-;/m0./s1

InChI Key

XCKBDLPYFKIMOO-NATPOTRJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-LEHD-FMK Caspase-9 Inhibitor is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a fluoromethyl ketone (FMK) group. The peptide is O-methylated in the P1 position on aspartic acid, which enhances its stability and cell permeability . The synthesis typically involves the following steps:

    Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Incorporation of FMK Group: The FMK group is introduced to the peptide through a reaction with a fluoromethyl ketone derivative.

    Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Industrial Production Methods

Industrial production of Z-LEHD-FMK Caspase-9 Inhibitor follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and efficiency. The compound is typically produced as a lyophilized powder and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Z-LEHD-FMK Caspase-9 Inhibitor primarily undergoes reactions related to its role as an inhibitor of caspase-9. These reactions include:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reaction of Z-LEHD-FMK with caspase-9 is an inactive caspase-9 enzyme complex, which prevents the progression of the apoptotic cascade .

Scientific Research Applications

Cancer Research

Z-LEHD-FMK has been extensively studied for its role in cancer therapy, particularly in protecting normal cells from apoptosis while allowing cancer cells to undergo programmed cell death.

Case Study: TRAIL-Induced Apoptosis

A study demonstrated that Z-LEHD-FMK could protect normal human liver cells from TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis while selectively allowing the death of cancer cells. In experiments with HCT116 and SW480 cell lines, Z-LEHD-FMK inhibited colony growth in SW480 cells but not in HCT116 cells, suggesting differential sensitivity among cancer types to caspase-9 inhibition during TRAIL treatment. This approach may enhance the therapeutic window for TRAIL in clinical settings .

Table 1: Effect of Z-LEHD-FMK on Cancer Cell Lines

Cell LineResponse to TRAILEffect of Z-LEHD-FMK
HCT116SensitiveNo protection
SW480SensitiveProtected

Neuroprotection

Z-LEHD-FMK has shown promise in neuroprotective applications, particularly in models of spinal cord injury and cerebral ischemia.

Case Study: Spinal Cord Injury

In a rat model of spinal cord trauma, administration of Z-LEHD-FMK significantly reduced apoptotic cell counts and improved functional recovery compared to controls. The treatment led to a decrease in mean apoptotic cell counts from 90.25 ± 2.6 in untreated rats to 50.5 ± 1.9 in treated rats at 24 hours post-injury (p < 0.05) .

Case Study: Cerebral Ischemia

Another study reported that Z-LEHD-FMK administration reduced total infarction volume by 49% after focal cerebral ischemia, indicating its potential for neuroprotection following ischemic events .

Table 2: Neuroprotective Effects of Z-LEHD-FMK

ConditionApoptotic Cell Count (Control)Apoptotic Cell Count (Z-LEHD-FMK)Improvement (%)
Spinal Cord Injury (24h)90.25 ± 2.650.5 ± 1.944%
Cerebral IschemiaNot specifiedReduced infarction by 49%-

Liver Injury Studies

The role of Z-LEHD-FMK in liver injury has also been investigated, revealing complex effects on hepatocyte viability.

Case Study: Acute Liver Injury

Research indicated that while Z-LEHD-FMK could protect against apoptosis in certain circumstances, it may exacerbate liver damage under specific conditions. In a model using carbon tetrachloride (CCl4) to induce acute liver injury, co-treatment with Z-LEHD-FMK led to increased serum ALT levels and aggravated hepatic necrosis . This highlights the need for careful consideration of context when applying caspase inhibitors therapeutically.

Mechanistic Insights

Z-LEHD-FMK functions primarily by inhibiting caspase-9 activity, which is crucial for the intrinsic apoptotic pathway. Its design allows for enhanced stability and permeability within cells, making it a valuable tool for studying downstream events following caspase activation .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

Key Compounds for Comparison

Z-VAD-FMK : Pan-caspase inhibitor targeting caspases 1–10.

Z-IETD-FMK : Caspase-8 inhibitor (extrinsic apoptosis pathway).

Z-DEVD-FMK : Caspase-3 inhibitor (effector caspase).

Q-VD-OPh : Broad-spectrum caspase inhibitor with reduced toxicity.

Selectivity and Cross-Reactivity

Compound Primary Target Selectivity Issues Key Findings
Z-LEHD-FMK Caspase-9 Weak caspase-9 inhibition; cross-reacts with caspases-3/8 at high concentrations Inhibited caspase-3/8 at IC₅₀ values <100 nM (vs. caspase-9 IC₅₀ >500 nM) .
Z-VAD-FMK Pan-caspase Non-selective; blocks all caspases Fully inhibited DOX/PTX-induced apoptosis , but toxic at high doses .
Z-IETD-FMK Caspase-8 Minimal cross-reactivity with caspase-9 Suppressed 23-HUA-induced apoptosis by 65–70% in HL-60 cells .
Z-DEVD-FMK Caspase-3 Partially inhibits caspase-7 Reduced C₂-ceramide-induced neuronal death by 60% .

Efficacy in Specific Pathways

Intrinsic Pathway (Caspase-9 Dependent) :

  • Z-LEHD-FMK showed 50–70% inhibition of apoptosis in MCF-7 breast cancer cells treated with PTER-ITC, outperforming Z-IETD-FMK (caspase-8 inhibitor) .
  • In BETd-260-treated osteosarcoma cells, Z-LEHD-FMK blocked apoptosis by >90%, while Z-IETD-FMK had minimal effects .

Extrinsic Pathway (Caspase-8 Dependent) :

  • Z-LEHD-FMK was ineffective in C5-induced apoptosis in Ramos lymphoma cells, whereas Z-IETD-FMK achieved >70% inhibition .

Cross-Pathway Scenarios :

  • In GA3-treated leukemia cells, Z-LEHD-FMK failed to block apoptosis, unlike Z-VAD-FMK and Z-IETD-FMK .
  • Combined with Z-ATAD-FMK (caspase-12 inhibitor), Z-LEHD-FMK reduced cyclic stretch-induced apoptosis in AF cells by 60% .

Cell Line-Dependent Variability

Cell Line Compound Apoptosis Inhibition (%) Context
MDA-MB-231 Z-LEHD-FMK 50–55 PTER-ITC-induced apoptosis
MCF-7 Z-LEHD-FMK 66–70 PTER-ITC-induced apoptosis
HL-60 Z-LEHD-FMK Partial protection 23-HUA-induced apoptosis
MNNG/HOS Z-LEHD-FMK >90 BETd-260-induced apoptosis

Mechanistic Insights

  • Caspase-9 vs. Caspase-3 Cross-Talk : Z-LEHD-FMK’s inhibition of caspase-3 (via upstream caspase-9 blockade) was critical in cisplatin-treated cells, where it increased viability by 40% .
  • Mitochondrial Pathway Primacy : In CIDEC-induced apoptosis, Z-LEHD-FMK had weaker effects (20–30% inhibition) compared to caspase-3/8 inhibitors (>70%), highlighting caspase-9’s secondary role in extrinsic pathways .

Research Implications and Limitations

Strengths :

  • Effective in models where caspase-9 is the dominant initiator (e.g., BETd-260-treated osteosarcoma ).
  • Synergizes with ER stress inhibitors (e.g., Z-ATAD-FMK) in complex apoptosis pathways .

Limitations :

  • Poor selectivity due to LEHD sequence promiscuity .
  • Ineffective in caspase-8-dominant extrinsic pathways (e.g., C5-induced lymphoma apoptosis ).

Biological Activity

Z-LEHD-FMK is an irreversible inhibitor of caspase-9, a crucial enzyme involved in the intrinsic pathway of apoptosis. This compound has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in cancer treatment and protection of normal cells from apoptosis induced by various stimuli.

Caspases are cysteine proteases that play vital roles in programmed cell death (apoptosis). Caspase-9 is activated by apoptosomes, which are formed in response to cellular stress or damage. Z-LEHD-FMK inhibits caspase-9 activity, thereby preventing the downstream activation of effector caspases such as caspase-3 and caspase-7, which execute the apoptotic program. This inhibition can alter cellular responses to apoptotic signals, providing insights into therapeutic strategies for diseases characterized by dysregulated apoptosis.

Key Features of Z-LEHD-FMK

  • Chemical Structure : Z-LEHD-FMK is a fluoromethyl ketone derivative, which enhances its stability and permeability across cell membranes.
  • Molecular Weight : Approximately 804 Daltons.
  • Purity : Greater than 98%, ensuring minimal contamination in experimental settings.
  • Formulation : Typically supplied in DMSO at a concentration of 10 mM for ease of use in cell culture experiments.

Inhibition of Apoptosis

  • Cell Line Studies : Research indicates that Z-LEHD-FMK effectively protects certain cancer cell lines from apoptosis induced by TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). For instance:
    • In studies involving SW480 (colon adenocarcinoma) and HCT116 (human colon cancer) cells, Z-LEHD-FMK conferred protection against TRAIL-induced cell death, demonstrating its selective protective effects on normal versus cancerous cells .
    • Conversely, some cancer cell lines remain sensitive to TRAIL even in the presence of Z-LEHD-FMK, suggesting a nuanced role for caspase-9 inhibition in therapeutic contexts .
  • Morphological Changes : In differentiated muscle cells exposed to anoxic conditions, pre-treatment with Z-LEHD-FMK resulted in observable morphological changes indicative of reduced apoptosis. However, the overall cell death rate remained unaffected under prolonged anoxia .

Case Studies

Study Cell Type Treatment Outcome
Doxorubicin StudyJurkat CellsDoxorubicin + Z-LEHD-FMKBlocked activation of caspases but did not prevent cell death .
TRAIL SensitivitySW480 & HCT116TRAIL + Z-LEHD-FMKProtection from TRAIL-induced apoptosis in HCT116; no protection in SW480 .
Anoxia TreatmentDifferentiated Muscle CellsAnoxia + Z-LEHD-FMKMorphological changes observed; no significant reduction in dead cells .

Applications in Research

Z-LEHD-FMK serves as a valuable tool for investigating the role of caspase-9 in various biological processes:

  • Cancer Research : By selectively inhibiting caspase-9, researchers can explore mechanisms of resistance to apoptosis in cancer cells and develop strategies to enhance the efficacy of chemotherapeutic agents.
  • Neuroprotection Studies : Due to its ability to inhibit apoptosis, Z-LEHD-FMK is being studied for its potential neuroprotective effects in models of neurodegenerative diseases.
  • Tissue Preservation : Its application may extend to preserving normal tissues during chemotherapy by mitigating collateral damage from apoptotic signals.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for preparing and storing Z-LEHD-FMK in cell-based assays?

  • Methodological Answer :

  • Preparation : Reconstitute Z-LEHD-FMK in DMSO at 10 mM (stock concentration) to ensure solubility. For in vitro enzymatic assays (using purified caspase-9), pre-treat the inhibitor with esterase to remove methyl esters, as these esters block active site binding .
  • Storage : Store lyophilized powder desiccated at -20°C under nitrogen to prevent hygroscopic degradation. DMSO stock solutions remain stable for 6–8 months at -20°C .
  • Dosage : Typical working concentrations range from 20–50 µM in cell culture, with pre-incubation times of 30 min–2 h before apoptosis induction .

Q. How can researchers confirm effective caspase-9 inhibition by Z-LEHD-FMK in their experimental models?

  • Methodological Answer :

  • Caspase Activity Assays : Use luminescence-based substrates (e.g., LEHD-afc) to measure caspase-9 activity. A significant reduction in luminescence signal post-treatment confirms inhibition (e.g., p < 0.001 in murine chondrogenic cells) .
  • Western Blotting : Detect cleaved caspase-9 (active form) and downstream effectors (e.g., cleaved caspase-3). Inhibition should reduce cleavage products (e.g., in C2C12 myoblasts treated with thimerosal) .
  • Functional Rescue : Co-treatment with Z-LEHD-FMK should attenuate apoptosis markers (e.g., Annexin V/PI staining, TUNEL assays) in models like SR-T100-treated B16 cells or shikonin-treated LoVo colorectal cancer cells .

Advanced Research Questions

Q. How should researchers address contradictory data on Z-LEHD-FMK efficacy across different apoptosis models?

  • Methodological Answer :

  • Contextual Variables : Evaluate cell type-specific differences (e.g., caspase-9-independent pathways in anoxia-treated muscle cells vs. IM-treated PVNS-FLS) .
  • Stressors and Timing : Apoptotic stimuli (e.g., chemical vs. hypoxia) and exposure durations (acute vs. chronic) influence inhibitor efficacy. For example, Z-LEHD-FMK failed to rescue anoxia-induced death in muscle cells at 6 h but improved survival in IM-treated cells .
  • Validation : Use complementary approaches (e.g., caspase-9 siRNA knockdown) to confirm target specificity in disputed models .

Q. What strategies validate the specificity of Z-LEHD-FMK in complex biological systems with overlapping caspase pathways?

  • Methodological Answer :

  • Off-Target Profiling : Test cross-reactivity with caspases-4/5 using activity-based probes (ABPs) and compare inhibition kinetics (e.g., IC50 for caspase-9 vs. other caspases) .
  • Co-Inhibition Studies : Combine Z-LEHD-FMK with inhibitors of parallel pathways (e.g., caspase-8 inhibitor Z-IETD-FMK) to isolate caspase-9-specific effects. For example, Z-LEHD-FMK rescued SR-T100-induced apoptosis, while Z-IETD-FMK did not .
  • Genetic Knockdown : Correlate inhibitor effects with caspase-9 siRNA-mediated silencing to confirm on-target activity .

Q. How can Z-LEHD-FMK be integrated into long-term studies (e.g., chronic disease models) given its instability?

  • Methodological Answer :

  • Replenishment Protocol : Refresh inhibitor every 12–48 h in prolonged assays, as endogenous proteases degrade FMK inhibitors over time. For in vivo studies, consider intermittent dosing via injection .
  • Stability Monitoring : Regularly assess caspase-9 activity in treated samples to confirm sustained inhibition. Use activity assays (not just Western blotting) to detect reactivation .

Data Analysis & Interpretation

Q. What statistical and experimental controls are critical when quantifying Z-LEHD-FMK effects in apoptosis studies?

  • Methodological Answer :

  • Controls : Include DMSO-only (vehicle), untreated, and positive apoptosis induction controls (e.g., staurosporine). For inhibitor specificity, use scrambled FMK peptides or inactive analogs .
  • Normalization : Normalize caspase activity data to total protein content or housekeeping genes (e.g., GAPDH) to account for cell number variations .
  • Reproducibility : Perform triplicate biological replicates and report SEM (e.g., ± SEM in thimerosal-treated C2C12 cells) .

Experimental Design Considerations

Q. How does the choice of apoptosis inducer influence Z-LEHD-FMK experimental outcomes?

  • Methodological Answer :

  • Intrinsic vs. Extrinsic Pathways : Z-LEHD-FMK is most effective in intrinsic pathway models (e.g., mitochondrial stressors like shikonin or IM). It may fail in extrinsic pathway models (e.g., Fas ligand-induced apoptosis) .
  • Dose-Response Calibration : Titrate inducer concentrations to avoid overwhelming the inhibitor. For example, 250 nM thimerosal with 50 µM Z-LEHD-FMK achieved partial rescue in C2C12 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.